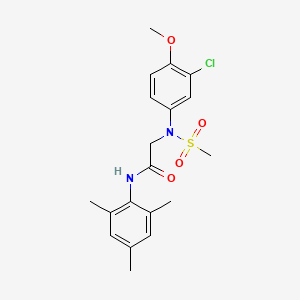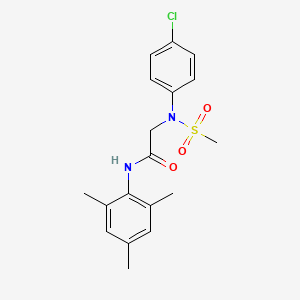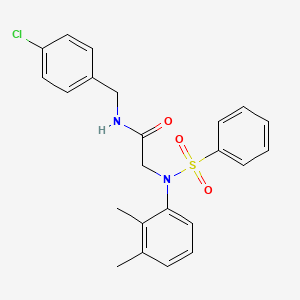
N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
描述
N-1-(2,6-diethylphenyl)-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)glycinamide, also known as DPA-714, is a novel radioligand that has gained significant attention in the field of neuroimaging. This compound is a selective ligand for the translocator protein (TSPO), which is expressed in the mitochondria of glial cells in the brain. TSPO has been implicated in various neurodegenerative and neuropsychiatric disorders, making DPA-714 a promising tool for studying these conditions.
作用机制
N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide binds selectively to TSPO, which is expressed in the mitochondria of glial cells. TSPO is involved in the transport of cholesterol into mitochondria, which is a crucial step in the synthesis of steroid hormones. TSPO expression is upregulated in response to various stimuli, including neuroinflammation and oxidative stress. This compound binding to TSPO can be visualized using positron emission tomography (PET), which allows for non-invasive imaging of TSPO expression in vivo.
Biochemical and physiological effects:
This compound binding to TSPO has been shown to modulate various biochemical and physiological processes in glial cells. For example, TSPO activation has been shown to increase mitochondrial respiration, promote cell survival, and modulate immune responses. This compound binding to TSPO can also modulate the release of various neurotransmitters, including glutamate and GABA.
实验室实验的优点和局限性
N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has several advantages for lab experiments. First, it is a highly selective ligand for TSPO, which allows for specific targeting of glial cells. Second, this compound has a high affinity for TSPO, which allows for sensitive detection of TSPO expression in vivo. However, there are also some limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life, which limits its utility for longitudinal studies. Additionally, this compound binding to TSPO can be affected by various factors, including genetic polymorphisms and drug interactions.
未来方向
There are several future directions for research on N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide and TSPO. One area of focus is the role of TSPO in neuroinflammation and neurodegeneration. Studies have shown that TSPO expression is upregulated in response to neuroinflammatory stimuli, and that TSPO activation can modulate neuroinflammation and promote neuroprotection. Another area of focus is the development of new TSPO ligands with improved properties, such as longer half-life and higher selectivity. These ligands could have important applications in both basic research and clinical settings. Finally, there is growing interest in using TSPO ligands for therapeutic purposes, such as targeting glial cells in neurodegenerative and neuropsychiatric disorders.
科学研究应用
N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been widely used in neuroimaging studies to investigate TSPO expression in various neurological and psychiatric disorders. For example, this compound has been used to study TSPO expression in Alzheimer's disease, Parkinson's disease, multiple sclerosis, and depression. These studies have provided valuable insights into the role of glial cells and neuroinflammation in these conditions.
属性
IUPAC Name |
N-(2,6-diethylphenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-4-19-10-9-11-20(5-2)25(19)26-24(28)18-27(32(3,29)30)21-14-16-23(17-15-21)31-22-12-7-6-8-13-22/h6-17H,4-5,18H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXXUHBPUYSSCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(4-ethyl-phenyl)-methanesulfonamide](/img/structure/B3550217.png)
![1-[(4-isobutylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3550222.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)glycinamide](/img/structure/B3550228.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B3550248.png)

![dimethyl 1-(4-methoxybenzyl)-4-[4-(methylthio)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3550252.png)


![3,7-diallyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3550299.png)

![4-[(2-{[(4-nitrophenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B3550308.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B3550315.png)
![4-(4-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}phenoxy)benzoic acid](/img/structure/B3550318.png)